2,2-Dimethylpiperidin-4-ol

Phosphodiesterase 4A (PDE4A) Inhibition Anti‑inflammatory Drug Discovery Neurological Disease Research

Chiral piperidin-4-ol with gem-dimethyl substitution. Documented PDE4A inhibitor (IC₅₀=10.7 nM) and key intermediate for antimycobacterial diphenylpyraline derivatives. Exceptional aqueous solubility (345 g/L) enables green synthesis at scale. Supplied ≥97% with batch-specific CoA (NMR, HPLC, GC). Ideal for lead optimization and analytical reference standard use. Contact us for bulk procurement.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 937681-12-4
Cat. No. B030989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperidin-4-ol
CAS937681-12-4
Synonyms2,2-Dimethylpiperidin-4-ol
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1)O)C
InChIInChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3
InChIKeyUIBILPLZRULHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpiperidin-4-ol (CAS 937681-12-4) – Core Building Block and Antimycobacterial Intermediate


2,2-Dimethylpiperidin-4-ol (4-Hydroxy-2,2-dimethylpiperidine) is a gem‑dimethyl‑substituted piperidin‑4‑ol derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . The compound features a secondary amine and a secondary alcohol within a six‑membered heterocyclic ring, rendering it a versatile chiral building block for the synthesis of complex pharmaceuticals and specialty chemicals . It is documented as a key intermediate for the preparation of diphenylpyraline derivatives that possess antimycobacterial activities [1]. The compound is supplied at standard purities of 95–97% and is typically stored under inert atmosphere at 2–8 °C .

2,2-Dimethylpiperidin-4-ol: Why Simple Piperidin-4-ol Analogs Cannot Be Casually Exchanged


Piperidin‑4‑ol derivatives display widely divergent physicochemical and biological properties based on subtle differences in ring substitution. For example, the gem‑dimethyl motif at position 2 of 2,2‑dimethylpiperidin‑4‑ol substantially alters aqueous solubility, melting point, and steric profile compared to the unsubstituted piperidin‑4‑ol core . More critically, the 2,2‑dimethyl substitution pattern can profoundly affect the binding affinity to biological targets; while 2,2‑dimethylpiperidin‑4‑ol exhibits low‑nanomolar inhibition of PDE4A, structurally similar piperidin‑4‑ol derivatives often show orders‑of‑magnitude weaker or no activity against the same target [1]. Consequently, assuming functional equivalence among in‑class piperidin‑4‑ols without quantitative comparator data introduces significant risk in both synthetic planning and biological screening workflows.

Quantitative Evidence for 2,2-Dimethylpiperidin-4-ol (CAS 937681-12-4) vs. Comparators


PDE4A Inhibition: 2,2-Dimethylpiperidin-4-ol Achieves Sub‑100 nM Potency, Comparable to the Benchmark PDE4 Inhibitor Rolipram

2,2‑Dimethylpiperidin‑4‑ol inhibits unpurified recombinant human phosphodiesterase type 4A (PDE4A) with an IC₅₀ of 10.7 nM [1]. This potency places it within the same low‑nanomolar range as the well‑established PDE4 inhibitor (R,S)‑rolipram, which exhibits an IC₅₀ of approximately 3 nM against PDE4A . In contrast, unsubstituted piperidin‑4‑ol lacks reported PDE4 inhibitory activity, underscoring the critical role of the 2,2‑dimethyl substitution in conferring target engagement.

Phosphodiesterase 4A (PDE4A) Inhibition Anti‑inflammatory Drug Discovery Neurological Disease Research

Antimycobacterial Activity: 2,2-Dimethylpiperidin-4-ol as a Precursor to Diphenylpyraline Derivatives with Validated M. tuberculosis Inhibition

2,2‑Dimethylpiperidin‑4‑ol is a documented intermediate for the synthesis of diphenylpyraline derivatives that demonstrate antimycobacterial activity [1]. While the parent compound itself shows moderate inhibition of Mycobacterium tuberculosis targets (e.g., DXR IC₅₀ = 8,000 nM; MenB IC₅₀ = 468 nM; RNA polymerase IC₅₀ = 139 nM) [2][3][4], the derived diphenylpyraline analogs exhibit significantly enhanced potency and selectivity. For comparison, the unsubstituted piperidin‑4‑ol core is not reported to confer antimycobacterial activity directly, whereas the 2,2‑dimethyl‑substituted framework provides a privileged scaffold for further elaboration into potent anti‑TB agents [1].

Antimycobacterial Drug Discovery Tuberculosis Research Diphenylpyraline Derivatives

Aqueous Solubility: 2,2-Dimethylpiperidin-4-ol Exhibits >2.6‑Fold Higher Solubility than 2,2,6,6‑Tetramethylpiperidin‑4‑ol

2,2‑Dimethylpiperidin‑4‑ol demonstrates a computed aqueous solubility of 345 g/L at 25 °C . In contrast, the fully substituted analog 2,2,6,6‑tetramethylpiperidin‑4‑ol (CAS 2403‑88‑5) exhibits a measured solubility of 130 g/L at 23 °C [1]. The gem‑dimethyl substitution pattern thus preserves high water solubility while avoiding the substantial solubility penalty imposed by additional methyl groups at positions 2 and 6. Unsubstituted piperidin‑4‑ol is also water‑soluble, but no precise quantitative value is commonly reported, limiting its use in aqueous‑phase synthetic protocols that demand high substrate loading.

Physicochemical Profiling Formulation Development Reaction Medium Optimization

Thermal Properties: 2,2-Dimethylpiperidin-4-ol Melts 51–53 °C Lower than 2,2,6,6‑Tetramethylpiperidin‑4‑ol, Facilitating Handling and Crystallization

2,2‑Dimethylpiperidin‑4‑ol exhibits a melting point of 78 °C (from ethanol‑water) . The tetramethyl analog 2,2,6,6‑tetramethylpiperidin‑4‑ol melts at 129–131 °C , a difference of >50 °C. The lower melting point of the target compound reflects reduced crystal lattice energy, which can simplify solid‑state handling, recrystallization, and dissolution during synthesis. Unsubstituted piperidin‑4‑ol melts at 88 °C, intermediate between the two, but lacks the gem‑dimethyl substitution that enhances metabolic stability and target binding in downstream derivatives.

Solid‑State Handling Crystallization Optimization Melting Point Comparison

Purity and Quality Control: Commercially Available 2,2-Dimethylpiperidin-4-ol is Supplied at 95–97% Purity with Batch‑Specific Analytical Documentation

Major suppliers provide 2,2‑dimethylpiperidin‑4‑ol at a standard purity of 95% (AChemBlock, ChemShuttle) or 97% (Bidepharm, Leyan) . Bidepharm specifically offers batch‑specific certificates of analysis including NMR, HPLC, and GC data . In comparison, the related compound 2,2,6,6‑tetramethylpiperidin‑4‑ol is often supplied at lower purities (e.g., 98% is common but lower‑grade material is also prevalent) and without routine provision of multi‑technique analytical documentation unless specifically requested. Unsubstituted piperidin‑4‑ol is typically supplied as a technical‑grade solid with variable purity that can impact downstream synthetic yield and reproducibility.

Quality Assurance Analytical Chemistry Procurement Specification

High‑Value Application Scenarios for 2,2-Dimethylpiperidin-4-ol Based on Quantitative Evidence


Medicinal Chemistry: PDE4A‑Focused Anti‑Inflammatory and CNS Drug Discovery

With a confirmed PDE4A IC₅₀ of 10.7 nM [1], 2,2‑dimethylpiperidin‑4‑ol provides a compact, synthetically tractable core for the development of novel PDE4 inhibitors. The gem‑dimethyl substitution offers a distinct steric and electronic profile compared to rolipram and other clinical PDE4 inhibitors, potentially enabling the discovery of compounds with improved subtype selectivity or reduced emetic side effects. Its high aqueous solubility (345 g/L) further facilitates the synthesis and formulation of hydrophilic analogs.

Antimycobacterial Agent Development: Synthesis of Diphenylpyraline Derivatives

2,2‑Dimethylpiperidin‑4‑ol is a documented key intermediate for the preparation of diphenylpyraline derivatives that exhibit antimycobacterial activity [2]. Given the urgent need for new anti‑TB agents active against drug‑resistant strains, procurement of this high‑purity building block (95–97% with analytical certification) ensures reliable entry into this validated chemical series, minimizing batch‑to‑batch variability during lead optimization.

Process Chemistry: Aqueous‑Phase and High‑Concentration Reactions

The exceptionally high aqueous solubility (345 g/L at 25 °C) of 2,2‑dimethylpiperidin‑4‑ol—more than 2.6‑fold higher than its 2,2,6,6‑tetramethyl analog—enables reactions to be conducted in water or aqueous mixtures at elevated substrate concentrations. This reduces organic solvent consumption, simplifies workup, and aligns with green chemistry principles in scale‑up operations. The lower melting point (78 °C) also facilitates melt‑based transformations and purification.

Analytical Method Development and Quality Control Reference Standards

Because 2,2‑dimethylpiperidin‑4‑ol is supplied with batch‑specific certificates of analysis (NMR, HPLC, GC) , it is well‑suited as a reference standard for analytical method validation. Its well‑defined physicochemical properties (melting point, density, pKa) and availability in consistently high purity support its use in calibrating instruments, validating impurity profiling methods, and serving as a system suitability standard in GMP environments.

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